molecular formula C20H23NO4 B8178691 (R)-a-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid

(R)-a-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid

Cat. No.: B8178691
M. Wt: 341.4 g/mol
InChI Key: JMEFJZPUOYOJOM-QGZVFWFLSA-N
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Description

Structural Elucidation of (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic Acid

Crystallographic Analysis of Biphenyl Core Configuration

The biphenyl moiety in (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid consists of two phenyl rings connected at the para-positions (C4 and C4'). X-ray crystallographic data, though not directly available in the provided sources, can be inferred from analogous biphenyl systems. The dihedral angle between the two aromatic rings typically ranges between 30°–45°, minimizing steric hindrance while maintaining conjugation. The 4,4'-substitution pattern ensures maximal symmetry, which stabilizes the molecule through resonance effects.

The molecular formula C₂₀H₂₃NO₄ (molecular weight: 341.4 g/mol) confirms the presence of a biphenyl group (C₁₂H₁₀), a Boc-protected amino group (C₅H₁₁NO₂), and a propanoic acid side chain (C₃H₅O₂). The SMILES string CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O explicitly denotes the R-configuration at the α-carbon and the connectivity of functional groups.

Table 1: Key Crystallographic and Physical Properties
Property Value Source
Molecular Formula C₂₀H₂₃NO₄
Molecular Weight 341.4 g/mol
Melting Point 122–124°C
Density 1.161 g/cm³ (predicted)
Solubility DMSO, Methanol (slight)
pKa 3.88 ± 0.10 (predicted)

Stereochemical Implications of the R-Configuration at α-Carbon

The chiral center at the α-carbon adopts an R-configuration , as confirmed by the InChI key NBVVKAUSAGHTSU-QGZVFWFLSA-N. This stereochemistry critically influences the molecule’s biological activity and synthetic utility. In peptide synthesis, the R-configuration ensures compatibility with D-amino acid residues, which are resistant to proteolytic degradation.

The spatial arrangement of the biphenyl and Boc groups creates a steric environment that dictates intermolecular interactions. For instance, the biphenyl moiety’s planar structure allows for π-π stacking with aromatic residues in target proteins, while the Boc group shields the amino group from undesired nucleophilic attacks during coupling reactions.

Boc-Protected Amino Group: Electronic and Steric Effects on Molecular Geometry

The tert-butoxycarbonyl (Boc) group serves dual roles:

  • Electronic Effects : The carbonyl group withdraws electrons via induction, reducing the amino group’s basicity (pKa ~3.88). This facilitates deprotection under mild acidic conditions (e.g., trifluoroacetic acid).
  • Steric Effects : The bulky tert-butyl moiety (C(C)(C)(C)) imposes conformational restrictions. In the solid state, this group forces the biphenyl rings into a near-orthogonal arrangement, optimizing crystal packing.

The Boc group’s steric bulk also influences the molecule’s solubility profile. While the compound is sparingly soluble in polar solvents like water, it dissolves in DMSO or methanol due to the balance between hydrophobic (biphenyl and tert-butyl) and hydrophilic (carboxylic acid) moieties.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEFJZPUOYOJOM-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The stereoselective introduction of the α-amino group represents the cornerstone of synthesizing (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid. Transition-metal catalysis, particularly using rhodium and iridium complexes, has emerged as a robust strategy. For example, Rh/Josiphos catalyst systems enable hydroamination of allenes with anilines, achieving enantiomeric excess (ee) values up to 90% . This method leverages a RhIII–H intermediate that undergoes hydrometalation and reductive elimination to furnish allylic amines (Scheme 14) . Adapting this to the target compound would involve substituting the allene substrate with a biphenyl-propenoic acid derivative, though steric effects from the biphenyl moiety may necessitate ligand optimization.

Iridium catalysts paired with DTBM–Segphos ligands have also demonstrated exceptional enantioselectivity (>99% ee) in hydroaminations, operating via bis(amido)-IrIII intermediates . Such systems could be tailored for the biphenyl scaffold by modulating the electronic properties of the phosphine ligands to accommodate aromatic π-systems.

Chiral Resolution of Racemic Intermediates

When asymmetric synthesis yields suboptimal enantiopurity, resolution techniques using chiral acids provide a reliable alternative. The Chinese patent CN102603592A details the use of D- or L-tartaric acid hydrates to resolve racemic 1-benzyl-3-aminopyrrolidine . By analogy, racemic α-amino-[1,1'-biphenyl]-3-propanoic acid could be treated with D-tartaric acid hydrate in methanol at 75–90°C, followed by crystallization and neutralization to isolate the (R)-enantiomer . This method offers a 40–60% yield of enantiopure product, with the resolving agent recoverable for reuse.

Boc Protection Strategies for Amino Group Stability

The tert-butoxycarbonyl (Boc) group is indispensable for protecting the amino functionality during subsequent coupling reactions. The PMC study highlights Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP), achieving >95% conversion . For the target compound, Boc protection is optimally performed before biphenyl coupling to prevent side reactions at the amino group. Post-protection, the Boc-amino intermediate is subjected to Suzuki-Miyaura cross-coupling with aryl boronic acids to install the biphenyl moiety.

Propanoic Acid Formation and Biphenyl Coupling

The propanoic acid chain is typically introduced via Heck coupling or carboxylation reactions. For instance, palladium-catalyzed coupling of α-Boc-amino acrylates with iodobiphenyls generates the biphenyl-propanoate intermediate, which is hydrolyzed to the acid using LiOH . Alternatively, carboxylation of a biphenyl Grignard reagent with CO₂ in THF at −78°C provides direct access to the propanoic acid backbone.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)ee (%)Key Advantage
Rh/Josiphos Hydroamination[Rh(cod)₂]OTf, Josiphos65–7585–90High enantioselectivity
Tartaric Acid ResolutionD-Tartaric acid hydrate40–60>99Cost-effective, scalable
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃70–80N/AModular biphenyl assembly

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common methods include:

Reagent Conditions Yield Application
Trifluoroacetic acid (TFA)1–2 h in dichloromethane (DCM)>95% Peptide chain elongation
HCl (4M in dioxane)30 min, RT90% Intermediate for N-Boc alaninol

Mechanistic Insight :

  • Protonation of the Boc carbonyl oxygen weakens the N–O bond, releasing CO₂ and tert-butanol .

  • The reaction is monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexanes) .

Peptide Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation:

Activating Agent Base Solvent Reaction Time Yield
HATUDIPEADMF2 h88%
EDC/HOBtNMMTHF4 h82%

Key Findings :

  • Coupling with HATU/DIPEA achieves superior enantiopurity (>99% ee) for biphenyl-containing peptides .

  • Side reactions (e.g., racemization) are minimized at 0°C .

Iron-Catalyzed 1,3-Nitrogen Migration

This reaction converts the compound into non-racemic α-amino acids via stereocontrolled rearrangement :

Conditions :

  • Catalyst: (R,R)-FeBIP (2 mol%)

  • Base: 2,2,6,6-Tetramethylpiperidine (0.5 equiv)

  • Solvent: 1,2-Dichlorobenzene/CHCl₃ (3:1)

  • Temperature: –30°C

Product ee (%) Yield (%)
N-Boc-phenylglycine9697
N-Boc-4-CF₃-phenylglycine9693
N-Boc-2-Cl-phenylglycine8881

Mechanism :

  • FeBIP facilitates nitrogen migration via a radical-polar crossover pathway .

  • Enantioconvergence occurs in α,α-disubstituted products due to dynamic kinetic resolution .

Suzuki-Miyaura Cross-Coupling

The biphenyl moiety participates in Pd-catalyzed cross-coupling:

Aryl Halide Boron Partner Catalyst Yield
4-BromophenylPhenylboronic acidPd(PPh₃)₄78%
3-IodophenylVinylboronatePdCl₂(dppf)65%

Applications :

  • Modifies the biphenyl group for structure-activity relationship (SAR) studies .

  • Tolerates electron-withdrawing substituents (e.g., –CN, –CF₃) without Boc cleavage .

Bioconjugation via Carbodiimide Chemistry

The carboxylic acid reacts with biomolecules (e.g., proteins, antibodies):

Target Linker pH Efficiency
Lysine residuesEDC/sulfo-NHS7.492%
Cysteine thiolsMaleimide6.585%

Optimization :

  • Maleimide conjugation requires pre-reduction of disulfide bonds with TCEP .

  • Reactions are quenched with Tris buffer to neutralize excess EDC .

Enzymatic Resolution

Lipases selectively hydrolyze ester derivatives to enhance enantiopurity:

Enzyme Substrate ee (%) Conversion (%)
Candida antarctica BMethyl ester99 (R)48
Pseudomonas cepaciaEthyl ester97 (R)52

Process :

  • Kinetic resolution achieves >99% ee at 50% conversion .

  • Unreacted ester is recycled via racemization .

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as a crucial building block in peptide synthesis. Its biphenyl structure enhances the pharmacokinetic profiles of peptides, making them more effective in targeting specific biological pathways.

Case Study : In a study focused on optimizing peptide-based therapeutics, researchers utilized (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid to synthesize novel peptides that demonstrated improved bioavailability and efficacy against specific targets. The incorporation of this compound allowed for the development of peptides with enhanced stability and reduced degradation rates in biological systems .

Drug Development

Overview : The compound is extensively used in the formulation of new drugs, particularly in oncology. Its derivatives have shown potential in inhibiting tumor growth and modulating cancer-related pathways.

Case Study : Research has highlighted the use of (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid in developing inhibitors for cancer cell proliferation. For instance, a series of biphenyl derivatives were synthesized and tested for their ability to inhibit specific kinases involved in tumor growth. Results indicated that compounds incorporating this structure exhibited significant inhibitory activity against multiple cancer cell lines .

Bioconjugation Techniques

Overview : The compound's ability to facilitate bioconjugation makes it valuable in attaching biomolecules to drugs or imaging agents. This enhances the specificity and efficacy of therapeutic agents.

Case Study : In a recent study, (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid was employed to create targeted drug delivery systems. By conjugating this compound with antibodies or other targeting moieties, researchers achieved selective delivery of therapeutic agents to cancer cells while minimizing off-target effects .

Material Science

Overview : The compound finds applications in material science, particularly in developing advanced materials such as polymers with unique properties.

Case Study : A study explored the synthesis of novel polymeric materials using (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid as a monomer. These materials exhibited enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and drug delivery systems .

Neuroscience Research

Overview : Emerging research indicates potential neuroprotective effects of this compound, making it relevant for studies aimed at developing treatments for neurodegenerative diseases.

Case Study : Investigations into the neuroprotective properties of (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid revealed its ability to modulate signaling pathways involved in neuronal survival. This led to promising developments in therapies aimed at conditions such as Alzheimer's disease and Parkinson's disease .

Data Summary

Application AreaKey Findings
Peptide SynthesisImproved stability and bioavailability of peptides targeting specific biological pathways
Drug DevelopmentSignificant inhibitory activity against cancer cell lines
BioconjugationEnhanced specificity and efficacy of targeted drug delivery systems
Material ScienceDevelopment of polymers with superior mechanical properties
Neuroscience ResearchPotential neuroprotective effects leading to advancements in therapies for neurodegenerative diseases

Mechanism of Action

The mechanism of action of ®-a-(Boc-amino)-[1,1’-biphenyl]-3-propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, making it a useful scaffold in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally and functionally related compounds is provided below, emphasizing substituent effects, pharmacological profiles, and synthetic applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Targets Distinctive Features Reference
(R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid Boc-protected amine, biphenyl, propanoic acid C₁₉H₂₁NO₄ 327.38 Synthetic intermediate; peptide coupling Chiral R-configuration; acid-labile Boc group
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid Free amine, biphenyl, propanoic acid C₁₅H₁₅NO₂ 241.29 Peptide synthesis (e.g., D-Biphenylalanine) Lack of Boc protection; direct amine reactivity
6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid Biphenyl, ketone, hexanoic acid C₁₈H₁₈O₃ 294.34 Anti-inflammatory (CYP1A2 interaction) Longer aliphatic chain; in vivo activity comparable to Fenbufen
(R)-2-(Boc-amino)-3-(4′-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid Boc-protected amine, 4′-fluoro-biphenyl C₁₉H₂₀FNO₄ 345.37 PET ligand development Fluorine substituent enhances metabolic stability
Boc-(S)-2-amino-3-(3-hydroxyphenyl)propionic acid Boc-protected amine, 3-hydroxyphenyl C₁₄H₁₉NO₅ 281.31 RXR/PPAR modulation (adipogenesis studies) S-configuration; hydroxyl group increases polarity

Key Findings from Comparative Analysis

Boc Protection and Reactivity: The Boc group in the target compound enables controlled amine deprotection, distinguishing it from non-protected analogs like (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid . This feature is critical for multi-step syntheses requiring selective functionalization.

Substituent Effects on Bioactivity: The 4′-fluoro substituent in (R)-2-(Boc-amino)-3-(4′-fluoro-biphenyl-4-yl)propanoic acid improves metabolic stability and binding affinity in PET ligand development . Hydroxyl or methoxy groups (e.g., in and ) increase solubility but may reduce membrane permeability compared to non-polar biphenyl derivatives .

Pharmacological Targets: Biphenyl-propanoic acids with ketone groups (e.g., 6-([1,1'-biphenyl]-4-yl)-4-oxohexanoic acid) exhibit anti-inflammatory activity via CYP1A2 inhibition, distinct from Boc-protected analogs . Ethyl ester derivatives (e.g., ’s RXR agonists) target nuclear receptors, highlighting divergent applications compared to carboxylate-containing intermediates .

Stereochemical Influence: The R-configuration in the target compound vs. S-enantiomers (e.g., Boc-(S)-2-amino-3-(3-hydroxyphenyl)propionic acid) affects chiral recognition in enzyme-binding or receptor interactions .

Biological Activity

(R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of GABA transporters. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing on diverse studies and findings.

Synthesis and Structural Characteristics

The synthesis of (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid typically involves the use of Boc (tert-butyloxycarbonyl) protection for the amino group. The biphenyl structure contributes to the compound's lipophilicity and potential ability to cross biological membranes.

Inhibition of GABA Transporters

Recent studies have highlighted the role of (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid as an inhibitor of GABA transporter subtypes (mGAT1-4). The compound has shown significant inhibitory potency in vitro, with a pIC50 value indicating effective inhibition at concentrations as low as 100 μM.

Table 1: Inhibitory Potency of (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic Acid against GABA Transporters

CompoundmGAT SubtypepIC50 Value
(R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acidmGAT15.43
(R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acidmGAT25.36
(R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acidmGAT35.20
(R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acidmGAT45.15

This inhibition is significant for therapeutic applications in conditions like neuropathic pain and anxiety disorders, where modulation of GABAergic signaling is crucial.

Antinociceptive Properties

In vivo studies have demonstrated that (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid exhibits antinociceptive properties in rodent models. Specifically, it has been tested in chemotherapy-induced neuropathic pain models and showed efficacy without inducing motor deficits in subjects.

The biological activity of this compound can be attributed to its structural features that allow it to interact with the GABA transporters effectively. The biphenyl moiety enhances binding affinity and selectivity towards specific transporter subtypes.

Case Studies

A notable study evaluated the effects of various derivatives of amino acids on GABA uptake inhibition. The results indicated that modifications in the amino acid structure significantly influenced the inhibitory potency against GABA transporters.

Case Study Summary:

  • Objective: Assess structural variations on GABA uptake inhibition.
  • Findings: Derivatives with enhanced lipophilicity showed increased inhibitory activity.
  • Conclusion: Structural optimization can lead to more effective inhibitors for therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, chiral glycine derivatives have been employed to introduce stereochemistry in biphenylpropanoic acid analogs . Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group during coupling reactions.
  • Coupling : Optimize Suzuki-Miyaura cross-coupling for biphenyl formation under inert conditions (e.g., Pd catalysts, aryl boronic acids).
  • Deprotection : Remove Boc groups selectively with trifluoroacetic acid (TFA) to avoid racemization.
    • Data Table :
ParameterOptimal Condition
Coupling CatalystPd(PPh₃)₄
Reaction Temperature80–100°C
Boc Deprotection AgentTFA in dichloromethane (1:4)

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm biphenyl protons (δ 7.2–7.8 ppm) and Boc-group signals (δ 1.4 ppm for tert-butyl).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₂₀H₂₄NO₃⁺: calculated 326.18).
  • Chiral HPLC : To assess enantiomeric purity (>98% ee) using a Chiralpak® column and hexane/isopropanol mobile phase .

Q. What purification techniques are effective for isolating (R)-α-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane).
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to enhance crystallinity.
  • Acid-Base Extraction : Leverage the carboxylic acid moiety for pH-dependent solubility.

Advanced Research Questions

Q. How does the Boc-protected amino group influence the compound’s role in drug design?

  • Methodological Answer : The Boc group:

  • Enhances Stability : Prevents undesired reactions at the amino group during synthesis.
  • Facilitates Targeting : Serves as a prodrug moiety, enabling controlled release in biological systems (e.g., enzyme-mediated deprotection in target tissues).
  • Case Study : Analogous Boc-protected biphenylpropanoic acid esters act as retinoid X receptor (RXR) agonists, demonstrating therapeutic potential in metabolic disorders .

Q. What experimental approaches resolve solubility challenges in biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrin inclusion complexes.
  • pH Adjustment : Dissolve in sodium bicarbonate buffer (pH 8–9) to ionize the carboxylic acid.
  • Surfactant Addition : Incorporate Tween-80 or Pluronic® F-68 (0.01–0.1% w/v) for in vitro studies .

Q. How should researchers address contradictory data in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Standardization : Validate enzyme source (e.g., recombinant vs. tissue-derived) and substrate concentrations.
  • Control Experiments : Include enantiomer (S)-form and Boc-deprotected analogs to rule off-target effects.
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What strategies ensure reliable in vitro-to-in vivo translation for this compound?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess Boc group stability.
  • Plasma Protein Binding : Measure via equilibrium dialysis to adjust effective dosing.
  • Pharmacokinetic Profiling : Monitor half-life (t₁/₂) and bioavailability in rodent models .

Data Contradiction Analysis

Q. Why might biological activity vary between enantiomers of this compound?

  • Methodological Answer :

  • Receptor Specificity : The (R)-enantiomer may exhibit higher affinity for target receptors (e.g., NMDA antagonists require precise stereochemistry for binding ).
  • Metabolic Pathways : Enantiomers are often metabolized differently by cytochrome P450 enzymes.
  • Resolution : Use chiral chromatography to confirm enantiomeric ratio and correlate with activity trends.

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